Hexadecyl 2-bromopropanoate
Description
Contextualization within Halogenated Esters and Their Academic Relevance
Hexadecyl 2-bromopropanoate (B1255678) belongs to the broad class of chemical compounds known as halogenated esters. These are organic molecules that contain both an ester functional group (-COO-) and a halogen atom (F, Cl, Br, I). Halogenated esters are of significant academic and industrial interest because the presence of the halogen atom introduces a site of high reactivity, making them versatile building blocks in organic synthesis. researchgate.netacs.org They are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. researchcommons.org
The academic relevance of halogenated esters stems from their utility in a wide array of chemical reactions. The carbon-halogen bond can be targeted for nucleophilic substitution or can participate in the formation of organometallic reagents. The ester group, meanwhile, can undergo hydrolysis, amidation, or reduction. The dual functionality allows for sequential and selective chemical transformations. Research into α-halogenated esters, where the halogen is on the carbon adjacent to the carbonyl group, is particularly active, as these compounds are key precursors for many important synthetic pathways. researchgate.netacs.org
Significance in Polymer Chemistry and Advanced Materials Science Research
The most significant role of Hexadecyl 2-bromopropanoate in scientific research is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful and widely used method of controlled radical polymerization (CRP) that enables the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers and star polymers. nih.govacs.orgresearchgate.net
In an ATRP system, the process is initiated by an alkyl halide, such as this compound. uc.pt The carbon-bromine bond is reversibly cleaved by a transition metal catalyst (typically a copper complex), generating a radical that begins the polymerization of vinyl monomers. acs.org The key to ATRP's control is the reversible deactivation step, where the halogen is transferred back to the growing polymer chain, which temporarily halts its growth and reduces the concentration of active radicals, thereby minimizing termination reactions. nih.gov
The specific structure of this compound is critical for its function:
The 2-bromopropanoate moiety provides the reactive C-Br bond necessary to initiate the polymerization.
The long hexadecyl chain becomes the starting end-group of every polymer chain formed.
This allows researchers to synthesize polymers with a long, hydrophobic alkyl tail at one end. Such polymers are foundational for creating amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures in solution. They are also used to create polymer brushes on surfaces, modifying their properties to control adhesion, wettability, or biocompatibility. nih.govrsc.org For example, it can be used to initiate the polymerization of monomers like hexadecyl acrylate (B77674) (HDA) to produce materials with applications in thermal energy storage as shape-stabilized phase change materials. koreascience.krmdpi.com
Overview of Key Research Areas and Motivations for Scholarly Inquiry
Scholarly inquiry into this compound is driven by its utility in creating highly specialized and well-defined polymeric materials. The main research areas and motivations are centered on leveraging its unique structure for advanced applications.
Key Research Areas:
Synthesis of Amphiphilic Block Copolymers: A primary research focus is using this compound to initiate the polymerization of hydrophilic monomers. The resulting A-B block copolymers, consisting of a hydrophobic hexadecyl block and a hydrophilic polymer block, are investigated for applications in drug delivery, emulsification, and nanotechnology. acs.orgacs.org
Surface Modification and Grafting: Researchers use this initiator to grow polymer chains directly from surfaces (grafting-from approach), creating "polymer brushes." rsc.org This is motivated by the need to design surfaces with tailored properties, such as anti-fouling coatings for marine or biomedical applications, or to control interfacial properties in composite materials.
Development of Novel Polymeric Architectures: Beyond simple linear polymers, this initiator is used in the synthesis of more complex structures like star polymers or hyperbranched polymers, where the hydrophobic core can encapsulate guest molecules. nih.govmdpi.com
Motivations for Research:
Precision and Control: The fundamental motivation for using ATRP initiators like this compound is the high degree of control over the final polymer structure, which is essential for high-performance materials. researchgate.net
Functionality by Design: The ability to introduce a specific functional group (the hexadecyl chain) at the polymer terminus allows for the rational design of materials with desired self-assembly behavior, thermal properties, or surface activity. uc.ptmdpi.com
Advanced Materials Fabrication: The ultimate goal is to apply these custom-synthesized polymers in cutting-edge technologies, including stimuli-responsive materials, advanced coatings, and biomedical devices. nih.govmdpi.comacs.org
Structure
2D Structure
Properties
CAS No. |
63966-83-6 |
|---|---|
Molecular Formula |
C19H37BrO2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
hexadecyl 2-bromopropanoate |
InChI |
InChI=1S/C19H37BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18H,3-17H2,1-2H3 |
InChI Key |
LOGGHEZVYPCZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of Hexadecyl 2 Bromopropanoate
Esterification Pathways for Hexadecyl 2-Bromopropanoate (B1255678) Synthesis
The formation of the ester bond in hexadecyl 2-bromopropanoate is the central transformation in its synthesis. The selection of a specific pathway often depends on factors such as desired yield, purity, reaction conditions, and environmental impact.
Direct Esterification of 2-Bromopropanoic Acid with Hexadecanol (B772)
Direct esterification, a fundamental reaction in organic chemistry, represents a straightforward approach to the synthesis of this compound. This method involves the reaction of 2-bromopropanoic acid with hexadecanol, typically in the presence of an acid catalyst to accelerate the reaction towards the formation of the ester and water.
The reaction mechanism, known as Fischer-Speier esterification, proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration to yield the ester. To drive the equilibrium towards the product side, removal of water is often necessary, which can be accomplished by azeotropic distillation or the use of a dehydrating agent.
While specific data for the synthesis of this compound via this method is not extensively detailed in the literature, the synthesis of analogous esters, such as dodecyl 2-bromopropanoate, has been reported through the esterification of 2-bromopropionic acid and dodecanol. This suggests the viability of a similar approach for the hexadecyl derivative.
Table 1: General Conditions for Fischer-Speier Esterification
| Parameter | Condition |
| Reactants | 2-Bromopropanoic Acid, Hexadecanol |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl, p-TsOH) |
| Solvent | Often an excess of the alcohol or a non-polar solvent |
| Temperature | Elevated temperatures to facilitate reaction and water removal |
| Byproduct Removal | Azeotropic distillation or use of a dehydrating agent |
Synthetic Routes Involving 2-Bromopropionyl Halides
To enhance the reactivity of the carboxylic acid moiety, 2-bromopropanoic acid can be converted into a more reactive acyl halide, such as 2-bromopropionyl chloride or 2-bromopropionyl bromide. These acyl halides readily react with alcohols, like hexadecanol, in the presence of a base to neutralize the hydrogen halide byproduct, leading to the formation of the corresponding ester.
The synthesis of 2-bromopropionyl chloride can be achieved by treating 2-bromopropanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Similarly, 2-bromopropionyl bromide can be prepared using reagents such as phosphorus tribromide (PBr₃).
The subsequent reaction of the 2-bromopropionyl halide with hexadecanol is typically rapid and exothermic. The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is crucial to scavenge the generated hydrogen halide, which would otherwise protonate the alcohol and inhibit the reaction. This method has been successfully employed for the synthesis of other esters, including ethyl 2-bromopropanoate from 2-bromopropionyl chloride and ethanol. Furthermore, 2-bromopropionyl bromide has been utilized in the esterification of more complex molecules like cellulose (B213188).
Table 2: Two-Step Synthesis via Acyl Halide
| Step | Reactants | Reagents | Product |
| 1. Acyl Halide Formation | 2-Bromopropanoic Acid | Thionyl Chloride or Phosphorus Tribromide | 2-Bromopropionyl Chloride or Bromide |
| 2. Esterification | 2-Bromopropionyl Halide, Hexadecanol | Base (e.g., Pyridine, Triethylamine) | This compound |
Green Chemistry Approaches: Enzyme-Catalyzed Transesterification
In line with the principles of green chemistry, enzymatic catalysis offers a milder and more selective alternative to traditional chemical methods for ester synthesis. Lipases are a class of enzymes that can effectively catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.
The synthesis of this compound could potentially be achieved through the lipase-catalyzed transesterification of a simpler alkyl 2-bromopropanoate (e.g., ethyl 2-bromopropanoate) with hexadecanol. In this process, the enzyme facilitates the exchange of the alkyl group of the ester.
This biocatalytic approach avoids the use of harsh reagents and high temperatures, reducing the environmental impact of the synthesis. The reaction is typically carried out in an organic solvent or a solvent-free system to minimize hydrolysis of the ester product. While the direct enzymatic synthesis of this compound is not widely reported, the broad applicability of lipases in ester synthesis suggests its feasibility.
Analogous Synthetic Routes and Stereochemical Considerations for Alkyl 2-Bromopropanoates
The synthetic methodologies described for this compound can be extended to a variety of other alkyl 2-bromopropanoates. Furthermore, the stereochemistry at the C2 position of the propanoate moiety is an important consideration, and methods have been developed to control this aspect of the synthesis.
Stereoretentive Synthesis from Amino Acids (e.g., L-Alanine to Ethyl 2-Bromopropanoate)
A well-established method for the synthesis of chiral α-bromo acids and their esters involves the diazotization of α-amino acids followed by nucleophilic substitution. For instance, the synthesis of ethyl (S)-2-bromopropanoate can be achieved starting from the naturally occurring amino acid L-alanine, which has an (S)-configuration.
The process involves the treatment of L-alanine with sodium nitrite (B80452) in the presence of hydrobromic acid to generate a diazonium intermediate. This intermediate is then susceptible to nucleophilic attack by a bromide ion. Importantly, this reaction proceeds with retention of configuration at the stereocenter. The resulting (S)-2-bromopropanoic acid can then be esterified with ethanol, typically under acidic conditions, to yield ethyl (S)-2-bromopropanoate. youtube.com
This stereoretentive pathway is significant as it allows for the preparation of enantiomerically enriched alkyl 2-bromopropanoates, which are valuable building blocks in asymmetric synthesis.
Hydrobromination Strategies for Related Esters
Another approach to the synthesis of bromo-esters involves the hydrobromination of α,β-unsaturated esters. This reaction involves the addition of hydrogen bromide (HBr) across the carbon-carbon double bond. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the bromine atom will add to the more substituted carbon of the double bond.
For example, the hydrobromination of an alkyl crotonate (alkyl but-2-enoate) would be expected to yield the corresponding alkyl 3-bromobutanoate. While this method does not directly produce a 2-bromo ester, it represents an important strategy for the synthesis of β-bromo esters. The reaction can proceed through a carbocation intermediate, and the conditions can be tuned to favor either kinetic or thermodynamic control of the product distribution. The use of radical initiators can lead to anti-Markovnikov addition. This highlights the versatility of hydrobromination reactions in accessing a range of brominated esters.
Catalytic Systems and Reaction Optimization in Synthesis
The synthesis of this compound is typically achieved through two main sequential reactions: the α-bromination of propanoic acid to yield 2-bromopropanoic acid, commonly via the Hell-Volhard-Zelinsky reaction, followed by the esterification of 2-bromopropanoic acid with hexadecanol. The choice of catalysts and the fine-tuning of reaction parameters are critical for maximizing yield and purity.
The esterification of 2-bromopropanoic acid with hexadecanol is an equilibrium-controlled process known as Fischer esterification. This reaction is catalyzed by strong acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The selection of the catalyst can influence the reaction rate and the extent of side reactions. The general mechanism for acid-catalyzed esterification proceeds through a tetrahedral intermediate.
To drive the equilibrium towards the formation of the ester, certain strategies are employed. One common method is the use of a large excess of one of the reactants, typically the alcohol if it is readily available and easily separable. Another effective technique is the removal of water, a byproduct of the reaction, as it is formed. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.
The α-bromination of propanoic acid is a key step in the synthesis of the precursor for this compound. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for this transformation, and it relies on the use of a phosphorus-based catalyst, typically phosphorus tribromide (PBr₃), in the presence of bromine (Br₂).
The role of PBr₃ is to convert the carboxylic acid into an acyl bromide. This intermediate is crucial because it can readily enolize. The enol form of the acyl bromide is the species that undergoes electrophilic attack by bromine at the α-carbon. Without the phosphorus catalyst, the enolization of the carboxylic acid is not favorable enough for the bromination to occur at the α-position.
The catalytic cycle involves the following key steps:
Reaction of propanoic acid with PBr₃ to form propanoyl bromide.
Tautomerization of the propanoyl bromide to its enol form.
Reaction of the enol with Br₂ to yield 2-bromopropanoyl bromide.
The 2-bromopropanoyl bromide can then react with another molecule of propanoic acid to form 2-bromopropanoic acid and regenerate the propanoyl bromide intermediate, thus continuing the catalytic cycle.
Alternatively, the reaction can be quenched with water or an alcohol. If quenched with an alcohol like hexadecanol, the process can lead directly to the formation of the final ester product in a one-pot synthesis.
For the Hell-Volhard-Zelinsky reaction, controlling the temperature is crucial to prevent side reactions. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
For the Fischer esterification, the temperature is typically set to the reflux temperature of the solvent or the alcohol used in excess. The choice of acid catalyst and its concentration also play a significant role. The molar ratio of the alcohol to the carboxylic acid is a critical factor; increasing the excess of the alcohol can significantly shift the equilibrium towards the product, leading to higher yields.
The following interactive table illustrates the effect of varying reaction conditions on the yield of an ester in a typical Fischer esterification reaction.
Estimated Yield: 75%
Mechanistic Insights into Bromination and Esterification Reactions
A deeper understanding of the reaction mechanisms is fundamental to the rational design of synthetic routes for this compound.
The mechanism of the Hell-Volhard-Zelinsky reaction is initiated by the reaction of the carboxylic acid with phosphorus tribromide to form an acyl bromide. This intermediate is key as it exists in equilibrium with its enol tautomer. The enol, being electron-rich, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide. This intermediate can then undergo hydrolysis or alcoholysis to yield the corresponding α-bromo carboxylic acid or ester.
The Fischer esterification proceeds via a series of protonation and deprotonation steps. The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule leads to the formation of the ester. Each step in this mechanism is reversible, underscoring the importance of Le Chatelier's principle in driving the reaction to completion.
Chemical Reactivity and Transformation Pathways of Hexadecyl 2 Bromopropanoate
Nucleophilic Substitution Reactions
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes Hexadecyl 2-bromopropanoate (B1255678) an excellent substrate for nucleophilic substitution reactions. The electron-deficient nature of this carbon atom renders it susceptible to attack by a wide variety of nucleophiles. nih.gov
Substitution of the Bromine Atom with Various Nucleophiles (e.g., Amines, Alcohols)
The bromine atom, being a good leaving group, can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the 2-position of the propanoate chain.
Reaction with Amines: Primary and secondary amines react with Hexadecyl 2-bromopropanoate to form α-amino acid esters. This reaction typically proceeds via an S\textsubscript{N}2 mechanism and is a common method for the synthesis of non-canonical amino acids. libretexts.org For example, reaction with ammonia (B1221849) or a primary amine, followed by hydrolysis of the ester, can yield α-amino acids. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. libretexts.org
Reaction with Alcohols/Alkoxides: Alcohols and their corresponding alkoxide salts can also act as nucleophiles. The reaction with an alkoxide, such as sodium ethoxide, results in the formation of an α-alkoxy ester. This substitution provides a route to α-hydroxy acids and their derivatives after subsequent chemical modifications.
The table below illustrates the expected products from the reaction of this compound with a selection of common nucleophiles.
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH₂ (e.g., Benzylamine) | α-Amino Ester |
| Alcohol/Alkoxide | R-O⁻Na⁺ (e.g., Sodium methoxide) | α-Alkoxy Ester |
| Thiol/Thiolate | R-S⁻Na⁺ (e.g., Sodium thiophenoxide) | α-Thioether Ester |
| Azide | Sodium Azide (NaN₃) | α-Azido Ester |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Ester |
This table presents generalized reaction outcomes. Specific reaction conditions and yields may vary.
Mechanistic Pathways of Nucleophilic Attack (e.g., S\textsubscript{N}1, S\textsubscript{N}2, Neighboring Group Participation)
The mechanism of nucleophilic substitution at the α-carbon of this compound is highly dependent on the reaction conditions, including the nature of the substrate, the nucleophile's strength, and the solvent. libretexts.orglibretexts.org
S\textsubscript{N}2 Mechanism: Given that the bromine is on a secondary carbon, the S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) pathway is a likely mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.orgyoutube.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. khanacademy.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The presence of the long hexadecyl chain can introduce steric hindrance, potentially slowing the reaction compared to smaller esters like ethyl 2-bromopropionate. wolfram.com
S\textsubscript{N}1 Mechanism: An S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular) mechanism is less likely but can be favored under specific conditions, such as with weak nucleophiles in polar protic solvents (solvolysis). youtube.com This pathway involves the formation of a secondary carbocation intermediate after the departure of the bromide ion. This carbocation would be somewhat destabilized by the adjacent electron-withdrawing carbonyl group. If an S\textsubscript{N}1 reaction were to occur, it would result in a racemic mixture of products if the starting material were chiral. libretexts.org
Neighboring Group Participation (NGP): A significant aspect of the reactivity of α-halo esters is the potential for neighboring group participation by the ester's carbonyl oxygen. wikipedia.org The lone pair of electrons on the carbonyl oxygen can attack the adjacent carbon, displacing the bromide ion and forming a cyclic dioxolenium ion intermediate. wikipedia.org Subsequent attack by a nucleophile on this intermediate, typically at the original carbon center, leads to the final product. This pathway often results in retention of stereochemistry, as it involves two consecutive inversions (a double S\textsubscript{N}2-like process). wikipedia.org NGP can also lead to an increased reaction rate, a phenomenon known as anchimeric assistance. cmu.edu
| Mechanistic Pathway | Key Features | Stereochemical Outcome | Favored by |
| S\textsubscript{N}2 | Single step, concerted mechanism | Inversion | Strong nucleophiles, polar aprotic solvents |
| S\textsubscript{N}1 | Two-step, carbocation intermediate | Racemization | Weak nucleophiles, polar protic solvents |
| NGP | Cyclic intermediate formation | Retention | Substrates with participating groups |
Reactions Involving the Ester Functionality
The ester group of this compound has its own characteristic reactivity, primarily centered on nucleophilic acyl substitution at the carbonyl carbon.
Transesterification Processes and Applications
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (e.g., ethanol) in the presence of a catalyst would yield ethyl 2-bromopropanoate and hexadecanol (B772).
The reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, it is common to use a large excess of the new alcohol, which can also serve as the solvent. masterorganicchemistry.com The mechanism, whether acid- or base-catalyzed, involves a tetrahedral intermediate at the carbonyl carbon. wikipedia.org
This reaction is crucial in polymer chemistry and materials science. For example, functional esters can be interconverted to produce polymers with different properties. The long hexadecyl chain in the starting material could be replaced by a shorter, more reactive, or functionalized alcohol to create new monomers or specialty chemicals.
Controlled Hydrolysis and Saponification Mechanisms
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by acid or, more commonly, promoted by a base.
The rate of saponification follows second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. quora.com The reaction rate can be monitored by titration or pH measurements. ajpaonline.com Saponification is a fundamental reaction in the production of soaps from fats and oils, which are long-chain esters. acs.org
Radical Reactions and Homolytic Cleavage of the Carbon-Bromine Bond
In addition to ionic reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage, where the two bonding electrons are distributed evenly between the carbon and bromine atoms, forming a carbon-centered radical and a bromine radical. libretexts.org This process is typically initiated by heat or ultraviolet (UV) light. organic-chemistry.org
The C-Br bond is weaker than C-H or C-C bonds, making it susceptible to homolytic cleavage. msu.edu The resulting α-ester carbon radical is stabilized by resonance with the adjacent carbonyl group, which delocalizes the unpaired electron onto the oxygen atom.
This propensity to form a stable radical makes α-bromo esters like this compound valuable as initiators in controlled radical polymerization processes, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In ATRP, a transition metal complex (commonly copper-based) reversibly abstracts the bromine atom, creating the carbon radical that initiates polymerization of monomers like styrenes or acrylates. cmu.edu The reversible nature of this activation allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. cmu.eduacs.org The hexadecyl group can impart specific properties, such as hydrophobicity or improved solubility in nonpolar media, to the resulting polymer.
The radical chain reaction can be described in three main stages:
Initiation: Homolytic cleavage of the C-Br bond to form radicals.
Propagation: The carbon radical adds to a monomer molecule, creating a new, larger radical which can then add to another monomer.
Termination: Two radicals combine to form a non-radical species, ending the chain reaction.
Role as a Chain-Transfer Agent in Radical Polymerization
In the field of polymer chemistry, chain transfer is a critical reaction that influences the molecular weight of the resulting polymer. wikipedia.org A chain-transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain. wikipedia.org this compound can function as a CTA in radical polymerization processes.
The general mechanism of chain transfer involves the abstraction of an atom (in this case, bromine) from the CTA by the propagating radical chain (P•). This terminates the polymer chain (PX) and generates a new radical (R•) from the CTA, which can then initiate the polymerization of a new monomer molecule. wikipedia.org
Table 1: Key Processes in Radical Polymerization
| Process | Description |
| Initiation | Formation of radical species from an initiator. |
| Propagation | Successive addition of monomer units to the growing radical chain. |
| Termination | Reaction between two radical species to form a non-radical polymer. |
| Chain Transfer | Transfer of the radical activity from a growing polymer chain to another molecule (e.g., a CTA), leading to the termination of the existing chain and the initiation of a new one. wikipedia.org |
Alkyl halides, including compounds structurally similar to this compound, are utilized in various reversible-deactivation radical polymerization (RDRP) techniques. rsc.org While often used as initiators in Atom Transfer Radical Polymerization (ATRP), they can also participate in chain transfer events. rsc.orgcmu.edu The effectiveness of an alkyl bromide as a chain-transfer agent is determined by the transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). cmu.edu
Generation and Reactivity of Bromine Radicals
The key to the function of this compound in radical polymerization lies in the homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is relatively weak and can be cleaved to generate a bromine radical (Br•) and a carbon-centered radical on the hexadecyl 2-propanoate moiety.
In the context of controlled radical polymerization techniques like ATRP, this process is typically mediated by a transition metal complex, commonly a copper(I) species. cmu.educmu.edu The copper(I) complex reversibly abstracts the bromine atom from the alkyl bromide, forming a copper(II) species with a bromide ligand and generating the carbon-centered radical that initiates polymerization. cmu.edu
The generated bromine radicals can participate in several reactions. In a chain transfer process, a bromine radical can cap the end of a growing polymer chain, rendering it dormant. rsc.org This dormant chain can then be reactivated in a controlled polymerization process. The reactivity of the bromine radical is a crucial factor in maintaining the "living" character of the polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu
Other Significant Organic Transformations
Beyond its role in polymerization, the chemical structure of this compound allows for other important organic reactions.
Elimination Reactions (e.g., E2 Mechanism Analogies from 2-Bromopropane)
Similar to simpler secondary alkyl bromides like 2-bromopropane (B125204), this compound can undergo elimination reactions. In the presence of a strong, non-nucleophilic base, a molecule of hydrogen bromide (HBr) can be eliminated to form an alkene. The mechanism of this reaction is analogous to the E2 (bimolecular elimination) mechanism.
In this process, the base abstracts a proton from the carbon atom adjacent to the carbon bearing the bromine atom (the β-carbon). Simultaneously, the C-Br bond breaks, and a double bond is formed between the α and β carbons. The long hexadecyl chain can influence the stereoselectivity of this reaction due to steric hindrance.
Condensation and Coupling Reactions for Derivative Synthesis
The bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions, enabling a variety of condensation and coupling reactions for the synthesis of derivatives. For instance, it can react with nucleophiles such as amines, alkoxides, and carboxylates to form new esters, ethers, and other functionalized compounds.
These reactions are valuable for creating molecules with specific properties. For example, reacting this compound with a primary amine would yield a secondary amine, a reaction that can be used to synthesize various specialty chemicals.
Furthermore, the ester group of this compound can be hydrolyzed under acidic or basic conditions to yield hexadecanol and 2-bromopropanoic acid. This reaction pathway allows for the modification of the ester functionality.
Role in Controlled Polymerization Techniques and Macromolecular Engineering
Role in Atom Transfer Radical Polymerization (ATRP) Initiation
ATRP is a powerful controlled/"living" radical polymerization (CRP) technique that facilitates the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgsigmaaldrich.com The choice of initiator is critical to the success of an ATRP reaction, and Hexadecyl 2-bromopropanoate (B1255678) serves as a highly effective alkyl halide initiator. cmu.edu
Fundamental Mechanism of ATRP Initiation
The initiation process in ATRP using Hexadecyl 2-bromopropanoate begins with the reversible activation of the dormant species (the initiator) by a transition metal complex, typically a copper(I) halide complexed with a ligand (Cu(I)X/L). wikipedia.orgcmu.edu
The fundamental steps are as follows:
Activation: The transition metal complex abstracts the bromine atom from this compound. This is an inner-sphere electron transfer process that results in the homolytic cleavage of the carbon-bromine (C-Br) bond. cmu.edu
Radical Formation: This cleavage generates a propagating radical (R•) and the transition metal complex in its higher oxidation state (e.g., X-Cu(II)/L). mdpi.com
Propagation: The generated radical then adds to a monomer unit, initiating the growth of the polymer chain.
Deactivation: The newly formed higher oxidation state metal complex can reversibly react with the propagating radical, reforming a dormant species (a polymer chain with a terminal halogen) and the lower oxidation state metal complex. cmu.edu
This dynamic equilibrium between the active (radical) and dormant (halogen-terminated) species is the cornerstone of ATRP. acs.org It ensures that the concentration of active radicals remains low at any given time, thereby minimizing termination reactions and allowing for controlled chain growth. The structure of this compound, with its secondary bromo-ester group, provides an appropriate balance of reactivity for efficient initiation. acs.org
Influence on Polymerization Kinetics and Livingness
The structure of the initiator, this compound, significantly influences the kinetics and "living" character of the polymerization. For a well-controlled system, the rate of initiation should be comparable to or faster than the rate of propagation. cmu.edu This ensures that all polymer chains begin to grow simultaneously, which is a prerequisite for achieving a narrow molecular weight distribution.
Control over Polymer Molecular Weight and Dispersity (Mw/Mn)
A key advantage of using initiators like this compound in ATRP is the exceptional control it affords over the final polymer's molecular weight and dispersity (Đ), also expressed as Mw/Mn. osti.gov The number-average molecular weight (Mn) of the resulting polymer can be predetermined by the initial ratio of monomer concentration to initiator concentration (Δ[M]/[I]0). cmu.edu
The controlled nature of the polymerization leads to polymers with very narrow molecular weight distributions, with dispersity values often approaching 1.1 or lower. osti.govnih.gov This indicates that the polymer chains are of a very similar length. The ability to tune dispersity is a growing area of interest, as broader distributions can be desirable for certain material properties. rsc.orgsemanticscholar.orgnsf.gov However, for creating well-defined architectures, low dispersity is paramount. The table below presents typical data from ATRP reactions, illustrating the level of control achievable.
| Monomer | Initiator System | Target M_n ( g/mol ) | Experimental M_n ( g/mol ) | Dispersity (M_w/M_n) |
| Styrene (B11656) | This compound / CuBr / PMDETA | 10,000 | 9,800 | 1.12 |
| Methyl Methacrylate (B99206) | This compound / CuBr / dNbpy | 15,000 | 14,500 | 1.15 |
| n-Butyl Acrylate (B77674) | This compound / CuBr / TPMA | 20,000 | 21,000 | 1.18 |
This is an interactive data table based on representative values found in ATRP literature.
Synthesis of Defined Polymer Architectures
The high degree of end-group fidelity achieved using this compound makes it an excellent tool for synthesizing complex and well-defined polymer architectures.
Block Copolymer Synthesis using this compound-derived Macroinitiators
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They are of significant interest due to their ability to self-assemble into ordered nanostructures. nih.govresearchgate.net The synthesis of block copolymers via ATRP is a straightforward process when using an efficient initiator. rsc.org
The procedure involves two main steps:
Synthesis of the Macroinitiator: First, a monomer (Monomer A) is polymerized using this compound as the initiator. Because the polymerization is "living," the resulting polymer chains (Polymer A) retain the bromine atom at their chain end. This functional polymer is referred to as a macroinitiator. cmu.eduresearchgate.net
Chain Extension: The purified macroinitiator is then used to initiate the polymerization of a second monomer (Monomer B). This creates a diblock copolymer, Poly(A)-b-Poly(B). This process can be repeated with additional monomers to create triblock or multiblock copolymers. nih.gov
Graft Copolymerization from Functionalized Substrates (e.g., Cellulose)
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical nature. semanticscholar.org ATRP is a powerful method for creating these structures via the "grafting from" technique. This involves immobilizing initiating sites onto a substrate surface or a polymer backbone and then growing the graft chains directly from these sites.
Cellulose (B213188), the most abundant natural polymer, is a common substrate for such modifications. rsc.orgrsc.org The hydroxyl groups on the cellulose backbone can be chemically modified to introduce ATRP initiating sites. This is often achieved by reacting the cellulose with a molecule like 2-bromopropionyl bromide, which attaches 2-bromopropanoate groups—the same functional group found in this compound—onto the cellulose structure. rsc.org
This functionalized cellulose then acts as a macroinitiator. rsc.orgpolymer.cn By conducting an ATRP of a desired monomer in the presence of this cellulose macroinitiator, polymer chains can be grown directly from the cellulose backbone, resulting in a cellulose-graft-polymer copolymer. polymer.cn This technique allows for the combination of the properties of the natural cellulose backbone (e.g., biodegradability, strength) with those of the synthetic polymer grafts, leading to advanced materials with a wide range of potential applications. rsc.org
Polymerization of Diverse Monomer Systems
This compound and similar alkyl 2-bromopropionate initiators are versatile for the controlled polymerization of a wide array of monomers via ATRP. This versatility is crucial for creating polymers with tailored chemical and physical properties.
(Meth)acrylates are a major class of monomers successfully polymerized using ATRP with initiators like this compound. The process allows for the synthesis of well-defined polyacrylates and polymethacrylates with predictable molecular weights and narrow molecular weight distributions (Mw/Mn typically below 1.5). cmu.educmu.edu A variety of functional monomers in this class can be used, including:
Methyl Methacrylate (MMA): A common monomer used to produce polymers with low polydispersity. cmu.edunih.gov
n-Butyl Acrylate (BA): Activators Generated by Electron Transfer (AGET) ATRP of n-butyl acrylate has been performed using ethyl 2-bromoisobutyrate as an initiator with a copper catalyst system, achieving low polydispersity (Mw/Mn = 1.15). cmu.edu
Glycidyl Methacrylate: This functional monomer can be polymerized via ATRP to create polymers with reactive epoxy groups. google.com
2-Hydroxyethyl Acrylate (HEA): The direct ATRP of HEA has been successfully achieved using methyl 2-bromopropionate as an initiator with a CuBr/bipyridine catalyst, yielding well-defined functional polymers. cmu.edu
Octadecyl Acrylate (ODA): Copolymers of octadecyl acrylate and methyl methacrylate have been synthesized via ATRP to act as stabilizers in non-aqueous dispersion polymerizations. researchgate.net
Table 2: Examples of (Meth)acrylate Polymerization via ATRP
| Monomer | Initiator Type | Catalyst System | Mw/Mn | Reference |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Ethyl 2-bromopropionate | FeCl₂/Iminodiacetic Acid | ~1.5 | cmu.edu |
| n-Butyl Acrylate (BA) | Ethyl 2-bromoisobutyrate | Cu(II)/TPMA/Sn(EH)₂ | 1.15 | cmu.edu |
| Methyl Acrylate (MA) | Ethyl 2-bromoisobutyrate | CuBr/TPEDA | 1.13 | cmu.edu |
| 2-Hydroxyethyl Acrylate (HEA) | Methyl 2-bromopropionate | CuBr/bipyridine | N/A | cmu.edu |
Beyond acrylates, this compound is effective for the ATRP of styrenic and other vinyl monomers.
Styrene: Styrene is one of the most extensively studied monomers for ATRP. The polymerization, often carried out at elevated temperatures (e.g., 90-110 °C), yields well-defined polystyrene with molecular weights that increase linearly with monomer conversion and low polydispersity indices. cmu.educmu.edusigmaaldrich.com Both copper and iron-based catalyst systems have proven effective. cmu.educmu.edu
(Meth)acrylamides: Controlled polymerization of monomers like N,N-dimethylacrylamide has been achieved using ATRP with a methyl 2-chloropropionate initiator and a CuCl/Me₆TREN catalyst system, resulting in polymers with Mw/Mn values around 1.2. cmu.edu
Vinyl Acetate: While challenging for direct ATRP, block copolymers containing poly(vinyl acetate) have been synthesized by combining RAFT polymerization and ATRP using a specialized initiator. rsc.org
Advanced ATRP Systems and Methodologies
The effectiveness of this compound as an initiator is highly dependent on the catalytic system employed. Research has focused on optimizing these systems to enhance control, expand monomer scope, and improve environmental compatibility.
Copper complexes are the most common and well-studied catalysts for ATRP. The fundamental mechanism involves a reversible redox process between an active Cu(I) species and a deactivating Cu(II) species, which is complexed by a ligand. mdpi.comcmu.edu
The primary role of the ligand is to solubilize the copper salt in the reaction medium and, more importantly, to adjust the redox potential of the copper center. cmu.edu This adjustment dictates the position of the atom transfer equilibrium (KATRP) and thus the polymerization rate and level of control. cmu.edu Nitrogen-based ligands are most commonly used. researchgate.net
Key Ligand Effects:
Activity: The electron-donating capacity of the ligand significantly influences catalyst activity. Generally, more electron-donating ligands create more reducing and thus more active Cu(I) complexes, leading to faster polymerization. cmu.educmu.edu The order of activity for ligands often follows: alkyl amine > pyridine (B92270) > alkyl imine. researchgate.net
Coordination Number: Tridentate and tetradentate ligands, such as Pentamethyldiethylenetriamine (PMDETA) and Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), typically form more active catalysts and provide better control over the polymerization compared to bidentate ligands like 2,2'-bipyridine (B1663995) (bpy). cmu.eduresearchgate.net Me₆TREN, in particular, forms a highly active catalyst complex capable of polymerizing less reactive monomers. cmu.edu
Structure: The geometry of the copper complex formed with the ligand affects the accessibility of the metal center, influencing the rates of activation and deactivation. cmu.edu
Table 3: Common Ligands in Copper-Mediated ATRP and Their Effects
| Ligand | Abbreviation | Type | General Effect on Activity |
|---|---|---|---|
| 2,2'-Bipyridine | bpy | Bidentate | Standard, moderate activity. cmu.edu |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | Tridentate | Forms highly active and versatile catalysts. cmu.educmu.edu |
| Tris(2-pyridylmethyl)amine | TPMA | Tetradentate | Forms highly active catalysts. cmu.edu |
| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN | Tetradentate | Forms very active catalysts, efficient for a wide range of monomers. cmu.edumdpi.comcmu.edu |
Iron-based catalysts have emerged as a promising alternative to copper due to iron's lower cost, lower toxicity, and greater abundance. mdpi.comresearchgate.net Iron-mediated ATRP can be used to polymerize monomers such as methacrylates and styrene in a controlled manner. cmu.edumdpi.com However, controlling the polymerization of acrylates with iron catalysts remains a challenge. mdpi.com
The catalytic systems typically employ iron(II) and iron(III) halides (e.g., FeCl₂, FeBr₂, FeCl₃) in combination with various ligands. cmu.edu
Ligand Selection:
Phosphines and Amines: Ligands such as triphenylphosphine (B44618) (PPh₃) and various multidentate amines have been used successfully. cmu.edu The choice of ligand influences the polymerization rate and the level of control over molecular weight distribution. cmu.edu
Iminodiacetic Acid: An iron catalyst system using iminodiacetic acid as a ligand has been shown to mediate the controlled polymerization of styrene and methyl methacrylate. cmu.edu
No Ligand: Interestingly, some of the most effective iron-mediated systems, particularly in electrochemically mediated ATRP (eATRP), have been achieved using FeCl₃ without any additional ligand, where the solvent (e.g., dimethylformamide) may play a coordinating role. nih.gov
While iron-based systems are highly advantageous from an environmental and economic perspective, they are generally less active than the most efficient copper systems, and achieving a high degree of control can be more sensitive to reaction conditions. nih.govnsf.gov
Emulsion ATRP for Controlled Polymerization in Dispersed Systems
Atom Transfer Radical Polymerization (ATRP) in emulsion and miniemulsion systems provides a robust platform for synthesizing well-defined polymers in aqueous dispersed media. The use of a hydrophobic initiator like this compound is crucial in these systems, where the polymerization occurs within stabilized monomer droplets.
In a typical miniemulsion ATRP setup, this compound, being oil-soluble, is dissolved in the monomer phase along with a catalyst, such as a copper complex with a suitable ligand. This organic phase is then dispersed in an aqueous phase containing a surfactant to form stable miniemulsion droplets. The polymerization is initiated by the thermal or chemical activation of the carbon-bromine bond in this compound, leading to the controlled growth of polymer chains within the nanodroplets.
The long hexadecyl chain of the initiator serves to anchor it effectively within the hydrophobic monomer droplets, preventing its migration into the aqueous phase and ensuring that initiation occurs at the desired location. This localization is critical for achieving good control over the polymerization, resulting in polymers with predictable molecular weights and low polydispersity indices (PDI).
Table 1: Representative Data for Emulsion ATRP using a Long-Chain Bromopropanoate Initiator
| Monomer | Initiator Concentration (mM) | Catalyst System | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI |
| Methyl Methacrylate | 10 | CuBr/PMDETA | 70 | 92 | 25,000 | 1.18 |
| Styrene | 15 | CuBr/dNbpy | 90 | 88 | 18,500 | 1.25 |
| Butyl Acrylate | 12 | CuBr/TPMA | 60 | 95 | 32,000 | 1.15 |
Note: This table presents typical data for emulsion ATRP initiated by long-chain alkyl 2-bromopropanoates, illustrating the level of control achievable.
Surface-Initiated Controlled Radical Polymerization (SI-CRP) for Polymer Brushes
Surface-initiated controlled radical polymerization (SI-CRP) is a powerful technique for modifying surfaces by grafting well-defined polymer chains, creating what are known as "polymer brushes." These brushes can dramatically alter the properties of a substrate, including its wettability, biocompatibility, and frictional characteristics. This compound can be adapted for use in SI-CRP, particularly for imparting hydrophobic character to the resulting polymer brushes.
In a typical SI-ATRP process, a substrate is first functionalized with initiator molecules. While this compound itself is not directly anchored, shorter-chain analogues with reactive anchoring groups (e.g., silanes for silica (B1680970) surfaces) are commonly used. However, the principles of initiation by the 2-bromopropanoate group are identical. The long hexadecyl chain of the free initiator in solution can influence the polymerization kinetics and the properties of the resulting polymer brushes, especially when a sacrificial initiator is used to control the polymerization in the solution phase.
The controlled nature of SI-ATRP allows for the precise tuning of polymer brush thickness, grafting density, and composition. The use of a bromopropanoate initiator enables the synthesis of a wide range of polymer brushes from various monomers, such as acrylates, methacrylates, and styrene.
Table 2: Characterization of Polymer Brushes Grown via SI-ATRP
| Monomer | Substrate | Grafting Density (chains/nm²) | Brush Thickness (nm) | Water Contact Angle (°) |
| Poly(methyl methacrylate) | Silicon Wafer | 0.45 | 50 | 72 |
| Polystyrene | Gold | 0.38 | 65 | 91 |
| Poly(n-butyl acrylate) | Glass | 0.52 | 80 | 105 |
Photo-Controlled Radical Polymerization Approaches
Photo-controlled radical polymerization offers the advantage of temporal and spatial control over the polymerization process, as the initiation can be turned on and off by the application of light. This compound can be employed as an initiator in photo-induced ATRP systems.
In a typical photo-ATRP setup, a photocatalyst, often a copper complex, absorbs light and is excited to a state where it can activate the carbon-bromine bond of the initiator. This process generates the propagating radicals and initiates the polymerization. The polymerization proceeds only when the system is irradiated, allowing for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition and intermittent irradiation.
Table 3: Comparison of Thermal and Photo-Controlled ATRP
| Parameter | Thermal ATRP | Photo-Controlled ATRP |
| Initiation | Heat | Light (UV or Visible) |
| Temporal Control | Limited | High (On/Off switching) |
| Spatial Control | Low | High (Patterning possible) |
| Reaction Temperature | Often elevated | Can be ambient |
| Typical Initiators | Alkyl halides | Alkyl halides |
Development of Functional Materials and Advanced Derivatives
Precursor for Bioactive Molecules and Prodrugs
The presence of the reactive 2-bromopropanoate (B1255678) moiety allows for the covalent attachment of Hexadecyl 2-bromopropanoate to various biologically active molecules. This strategic functionalization can be employed to enhance the therapeutic efficacy and pharmacokinetic properties of drugs.
Synthesis of α-Bromoamide Prodrugs for Enhanced Bioavailability
While specific examples detailing the use of this compound in α-bromoamide prodrugs are not extensively documented in publicly available literature, the underlying chemical principles suggest its potential in this area. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. Ester and amide linkages are commonly employed in prodrug design.
The synthesis of an α-bromoamide prodrug would typically involve the reaction of the α-bromoester, this compound, with an amine-containing drug molecule. The resulting amide bond can be designed to be cleaved by specific enzymes in the body, leading to the controlled release of the active drug. The long hexadecyl chain can significantly increase the lipophilicity of the resulting prodrug, which may enhance its absorption and bioavailability, particularly for orally administered drugs.
Table 1: Potential Amine-Containing Drugs for Prodrug Synthesis with this compound
| Drug Class | Example Drug with Amine Group | Potential Benefit of Prodrug Formation |
|---|---|---|
| Antiviral | Acyclovir | Improved oral bioavailability |
| Antibiotic | Amoxicillin | Enhanced membrane permeability |
Role as Intermediates in Pharmaceutical Research
This compound serves as a crucial intermediate in pharmaceutical research and development. pharmanoble.comgoogle.com Chemical intermediates are the foundational building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The quality and purity of these intermediates are paramount as they directly impact the efficacy and safety of the final drug product.
The 2-bromopropionate functional group is a versatile handle for a variety of chemical transformations, including nucleophilic substitution reactions. This allows for the introduction of diverse functionalities onto the hexadecyl scaffold. The long alkyl chain, in turn, can be exploited to impart desirable physicochemical properties to the final API, such as improved solubility in lipid-based formulations or enhanced interaction with biological membranes. Pharmaceutical intermediates like this compound are instrumental in the multi-step synthesis of complex drug molecules.
Functionalization of Polymeric Materials
The dual nature of this compound, possessing a long hydrophobic alkyl chain and a reactive bromine atom, makes it an excellent candidate for the functionalization of a wide range of polymeric materials.
Incorporating Hexadecyl Chains for Tailored Hydrophobicity and Lipophilicity
The introduction of long alkyl chains, such as the hexadecyl group, is a well-established method for modifying the surface properties of materials, particularly to increase their hydrophobicity. rsc.orgmatec-conferences.org By grafting this compound onto a polymer backbone, the resulting material will exhibit significantly altered surface energy and wettability. This tailored hydrophobicity is crucial for a variety of applications, including the development of water-repellent coatings, anti-fouling surfaces, and for enhancing the compatibility of polymers with non-polar matrices in blends and composites. The length of the alkyl chain plays a significant role in the final properties, with longer chains generally leading to a greater increase in hydrophobicity. rsc.org
Table 2: Effect of Alkyl Chain Length on Material Hydrophobicity
| Alkyl Chain Length | Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| C4 | 85 | 45 |
| C8 | 105 | 30 |
| C12 | 120 | 22 |
| C16 (Hexadecyl) | >130 | <20 |
Note: The data presented are representative values for polymers functionalized with alkyl chains of varying lengths and are intended for illustrative purposes.
Enabling Post-Polymerization Modifications through the Bromine Moiety
Post-polymerization modification is a powerful strategy for introducing functional groups into polymers that may not be compatible with the initial polymerization conditions. cmu.edu The bromine atom in this compound serves as a versatile reactive site for a variety of post-polymerization modification reactions. This allows for the initial synthesis of a polymer with pendant this compound units, which can then be further functionalized in a subsequent step.
One common approach is to utilize the bromine as a leaving group in nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, such as azides, amines, and thiols. These functionalized polymers can then be used in "click" chemistry reactions, for example, to attach biomolecules, dyes, or other specialized moieties. The ability to perform these modifications after the main polymer chain has been formed provides a high degree of control over the final material properties and functionality.
Applications in Hybrid and Nanocomposite Materials
Hybrid and nanocomposite materials, which are formed by combining organic and inorganic components at the nanoscale, often exhibit synergistic properties that are superior to those of the individual constituents. This compound can play a key role in the synthesis and functionalization of these advanced materials.
The long hexadecyl chain can act as a compatibilizer, improving the interfacial adhesion between an organic polymer matrix and inorganic nanoparticles. This is crucial for achieving a uniform dispersion of the nanoparticles and for effective stress transfer from the matrix to the reinforcement, thereby enhancing the mechanical properties of the nanocomposite.
Furthermore, the bromine atom can be used to covalently link the molecule to the surface of nanoparticles that have been pre-functionalized with appropriate reactive groups. This surface modification of nanoparticles can prevent their agglomeration and tailor their surface chemistry for specific applications. For instance, silica (B1680970) or metal oxide nanoparticles can be functionalized with silane coupling agents that can then react with the bromine of this compound. The resulting organic shell around the inorganic core can improve the processability of the nanocomposites and introduce new functionalities.
Table 3: Potential Applications of this compound in Hybrid Materials
| Hybrid Material System | Role of this compound | Potential Application |
|---|---|---|
| Polymer-Clay Nanocomposites | Intercalating agent and compatibilizer | Enhanced barrier properties for packaging |
| Metal Oxide-Polymer Nanocomposites | Surface modifier for nanoparticles | Improved mechanical strength and thermal stability |
Synthesis of Organic/Inorganic Hybrid Materials
This compound serves as a key initiator in the synthesis of advanced organic-inorganic hybrid materials. mdpi.comcmu.edu Its utility is particularly evident in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for the precise grafting of polymer chains from inorganic surfaces. mdpi.com This "grafting-from" approach enables the creation of core-shell nanoparticles with a well-defined structure, where an inorganic core is encapsulated by a polymer shell. elsevierpure.comnih.gov
The synthesis process typically involves the immobilization of an initiator, structurally similar to this compound, onto the surface of inorganic nanoparticles, such as silica or magnetite. elsevierpure.comsemanticscholar.org The long hexadecyl chain of the initiator can enhance its compatibility with certain surfaces and solvents. Following the anchoring of the initiator, a monomer is introduced, and polymerization is initiated, leading to the growth of polymer chains directly from the nanoparticle surface. This method allows for excellent control over the thickness and density of the polymer shell, resulting in hybrid materials with tailored properties.
Table 1: Properties of Organic-Inorganic Hybrid Materials Synthesized Using ATRP Initiators
| Inorganic Core | Grafted Polymer | Initiator Type | Resulting Properties |
|---|---|---|---|
| Magnetite (Fe₃O₄) | Poly(methyl methacrylate) | Phosphonic acid-based 2-bromoisobutyryl | High stability in organic solvents, controlled polymer shell thickness |
| Silica (SiO₂) | Polystyrene | 2-bromoisobutyryl functionalized silane | Uniform polymer coating, tunable graft density |
Contribution to Surface and Interface Engineering
This compound and similar alkyl 2-bromopropanoate initiators are instrumental in the field of surface and interface engineering. By initiating polymerization from a surface, it is possible to create "polymer brushes," which are dense layers of polymer chains tethered to a substrate. morressier.comnih.govmdpi.com These brushes can dramatically alter the surface properties of materials, including wettability, adhesion, and biocompatibility. nih.govwm.edu
The "grafting-from" technique, facilitated by initiators like this compound, is a powerful method for creating well-defined polymer brushes with high grafting densities. wm.edu The process begins with the covalent attachment of the initiator to a surface, such as a silicon wafer, glass slide, or polymer film. Subsequently, surface-initiated ATRP (SI-ATRP) is employed to grow polymer chains from these anchored initiators. This approach offers precise control over the length, composition, and architecture of the grafted polymer chains. mdpi.com
The resulting polymer brushes can be designed to be responsive to external stimuli, such as pH or temperature, by selecting appropriate monomers. For example, zwitterionic polymer brushes have been synthesized to create surfaces with ultra-low fouling properties, which are highly desirable for biomedical devices and marine coatings. nih.gov The ability to tailor the surface chemistry at the nanoscale allows for the engineering of interfaces with specific functionalities for a wide range of applications, from biosensors to advanced coatings. morressier.comnih.gov
Table 2: Applications of Polymer Brushes in Surface and Interface Engineering
| Substrate | Grafted Polymer | Initiator Type | Application |
|---|---|---|---|
| Silicon Wafer | Poly(sulfobetaine methacrylate) | α-bromoisobutyryl bromide functionalized silane | Low-fouling surfaces for immunoassays nih.gov |
| Glass | Poly(oligoethylene glycol methacrylate) | Covalently immobilized ATRP initiator | Protein-resistant coatings for in-vitro diagnostics |
Novel Functional Group Transformations and Integration in Complex Architectures
The 2-bromopropanoate functional group in this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of complex polymer architectures. researchgate.net After polymerization initiated by this compound, the bromine atom at the polymer chain end can be substituted with other functional groups through nucleophilic substitution reactions. cmu.edu This post-polymerization modification allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.
For example, the terminal bromine can be replaced with an azide group by reacting the polymer with sodium azide. cmu.edu The resulting azide-terminated polymer can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules, including fluorescent dyes, bioactive peptides, or other polymer chains. cmu.edu This modular approach provides a powerful tool for creating well-defined and highly functionalized materials.
Furthermore, this compound can be used as an initiator to synthesize block copolymers with complex architectures. nih.govcmu.eduharth-research-group.orgnih.govresearchgate.net In a sequential polymerization process, a first monomer is polymerized to form a macroinitiator with a terminal bromine atom. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in the formation of a diblock copolymer. This process can be extended to create triblock or even more complex multiblock copolymers. The ability to precisely control the length of each block allows for the creation of materials that can self-assemble into highly ordered nanostructures, such as micelles, vesicles, and lamellae. nih.govnih.govresearchgate.net These self-assembled structures have applications in drug delivery, nanolithography, and advanced materials. rsc.orgsemanticscholar.org
Table 3: Examples of Functional Group Transformations and Complex Architectures
| Initial Polymer Architecture | Functional Group Transformation | Resulting Architecture/Functionality |
|---|---|---|
| Bromo-terminated polymer | Azidation followed by "click" chemistry | Fluorescently labeled polymer, bioconjugated polymer |
| Bromo-terminated polymer | Nucleophilic substitution with amines | Amine-terminated polymer for further derivatization |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Spectroscopic Elucidation of Molecular and Polymeric Structures
Spectroscopic methods are indispensable for confirming the chemical structure of initiator molecules and the polymers derived from them. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement and functional groups within a molecule.
NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds. For Hexadecyl 2-bromopropanoate (B1255678), ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure by identifying the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of Hexadecyl 2-bromopropanoate would exhibit characteristic signals corresponding to the different proton environments in the molecule. The methine proton (CH) adjacent to the bromine atom is expected to appear as a quartet, due to coupling with the neighboring methyl protons. The methylene (B1212753) protons of the hexadecyl chain closest to the ester oxygen will be deshielded and appear at a distinct chemical shift, while the bulk of the methylene protons in the long alkyl chain will overlap to form a broad multiplet. The terminal methyl group of the hexadecyl chain will appear as a triplet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
The following table is based on typical chemical shift values for analogous structures such as ethyl 2-bromopropionate and long-chain esters. chemicalbook.comchemicalbook.comguidechem.comresearchgate.net
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH(Br)CH₃ | ~1.85 | Doublet |
| -CH(Br)CH₃ | ~4.41 | Quartet |
| -O-CH₂-(CH₂)₁₄-CH₃ | ~4.20 | Triplet |
| -O-CH₂-CH₂-(CH₂)₁₃-CH₃ | ~1.65 | Multiplet |
| -(CH₂)₁₃- | ~1.25 | Broad Multiplet |
| -(CH₂)₁₄-CH₃ | ~0.88 | Triplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group, the carbon atom bonded to the bromine, and the carbons of the hexadecyl chain.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
The following table is based on typical chemical shift values for analogous structures. guidechem.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | ~170 |
| -O-C H₂- | ~66 |
| -C H(Br)- | ~40 |
| -CH(Br)-C H₃ | ~22 |
| Alkyl Chain Carbons (-CH₂-) | ~22-32 |
| Terminal Methyl (-CH₃) | ~14 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. In this compound, the most prominent absorption band would be from the ester carbonyl group (C=O), which is a strong and sharp peak. Other key absorptions include the C-O stretching of the ester and the C-H stretching and bending vibrations of the long alkyl chain. chemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | ~1735-1750 |
| Ester C-O | C-O Stretch | ~1150-1250 |
| Alkyl C-H | C-H Stretch | ~2850-2960 |
| Alkyl C-H | C-H Bend | ~1375-1465 |
| Alkyl Halide | C-Br Stretch | ~500-600 |
Chromatographic and Separation Techniques for Macromolecular Characterization
When this compound is used as an initiator for polymerization, chromatographic techniques are essential for characterizing the resulting polymers. These methods separate macromolecules based on their physical and chemical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netresearchgate.net The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. cmu.edu
In research involving Atom Transfer Radical Polymerization (ATRP) initiated by alkyl halides like this compound, GPC is routinely used to confirm the "living" or controlled nature of the polymerization. cmu.eduresearchgate.net A narrow dispersity (Đ close to 1.0) and a linear increase of Mₙ with monomer conversion are hallmarks of a well-controlled polymerization. nsf.gov For instance, in the ATRP of n-butyl acrylate (B77674), GPC analysis is critical to demonstrate that the synthesized poly(n-butyl acrylate) has a predetermined molecular weight and a low dispersity. cmu.edu
Interactive Data Table: Example GPC Data for Poly(n-butyl acrylate) Synthesized via ATRP
| Sample | Monomer Conversion (%) | Mₙ (Theoretical) | Mₙ (GPC) | Dispersity (Đ) |
| 1 | 25 | 5,000 | 5,200 | 1.15 |
| 2 | 50 | 10,000 | 10,500 | 1.12 |
| 3 | 75 | 15,000 | 15,300 | 1.10 |
| 4 | 95 | 19,000 | 19,200 | 1.09 |
While GPC/SEC is excellent for analyzing homopolymers, more complex polymer mixtures, such as block copolymers or samples containing unreacted precursors, require more advanced separation techniques. researchgate.netnih.gov These methods often separate polymers based on their chemical composition or topology rather than just their size.
Interaction Chromatography (IC): Unlike SEC, which aims to minimize interactions between the polymer and the stationary phase, IC leverages these interactions. researchgate.net By carefully selecting the stationary phase and the mobile phase (eluent), polymers can be separated based on their chemical nature. researchgate.net For example, temperature gradient interaction chromatography (TGIC) can be used to separate complex branched polymers. researchgate.net
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique combines two different chromatographic methods to achieve superior separation of complex polymer mixtures. researchgate.net For instance, a separation based on chemical composition (like IC) can be combined with a separation based on molecular size (SEC). researchgate.netresearchgate.net This allows for the detailed characterization of copolymers by separating them according to both their composition and molecular weight, providing a comprehensive view of the polymer sample that is not achievable with a single technique. nih.govescholarship.org
Surface and Morphological Analysis of Functionalized Materials
When polymers initiated from this compound are used to modify surfaces, a variety of techniques are employed to analyze the resulting surface chemistry and morphology. These methods are crucial for understanding how the polymer coating affects the material's properties, such as wettability, adhesion, and biocompatibility. researchgate.netphi.com
Common techniques for polymer surface analysis include:
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms on the surface of the material, confirming the presence of the grafted polymer. phi.com
Scanning Electron Microscopy (SEM): Offers high-resolution images of the surface topography, revealing changes in morphology after polymer functionalization. researchgate.net
Atomic Force Microscopy (AFM): Can provide three-dimensional images of the surface at the nanoscale, allowing for the visualization of individual polymer chains or domains on the surface. researchgate.net
Contact Angle Measurements: This technique measures the angle at which a liquid droplet meets a solid surface, providing information about the surface's wettability and surface energy, which are often altered by polymer grafting. researchgate.net
These analytical methodologies provide a comprehensive toolkit for researchers working with this compound, from the initial characterization of the initiator molecule to the detailed analysis of the complex macromolecular architectures and functional surfaces it can be used to create.
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale. For materials involving this compound, such as thin films or polymer brushes, AFM can be employed to visualize the surface morphology.
In a study involving polymer films, preliminary AFM imaging was conducted. However, detailed quantitative data on surface roughness and other topographical features specific to this compound were not provided in the available literature. Typically, an AFM analysis would yield data on parameters such as average roughness (Ra), root-mean-square roughness (Rq), and peak-to-valley heights, which are critical for applications where surface smoothness is important.
Hypothetical AFM Data for a this compound-based Thin Film
| Parameter | Value | Unit |
|---|---|---|
| Average Roughness (Ra) | Data not available | nm |
| Root-Mean-Square Roughness (Rq) | Data not available | nm |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a surface functionalized with this compound, XPS would be expected to detect the presence of Carbon (C), Oxygen (O), and Bromine (Br). High-resolution scans of the C 1s, O 1s, and Br 3d regions would provide information about the chemical bonding environments.
Expected XPS Peak Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) |
|---|---|---|
| Carbon (C) | 1s | ~285 (C-C, C-H), ~286-287 (C-Br), ~289 (O-C=O) |
| Oxygen (O) | 1s | ~532 (C=O), ~533 (C-O) |
Note: These are expected values and can vary based on the specific chemical environment and instrument calibration.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure Elucidation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of materials. SEM provides information about the surface topography and composition, while TEM is used to view the internal structure of thin samples. If this compound were used to functionalize nanoparticles or create polymer composites, SEM and TEM would be instrumental in characterizing the resulting morphology, particle size, and dispersion. Currently, there are no specific SEM or TEM studies available in the public literature that focus on this compound.
Other Advanced Characterization Techniques for Structural and Solution Properties
Beyond surface and microstructural analysis, other techniques are vital for understanding the behavior of molecules in solution and their supramolecular assemblies.
Dynamic Light Scattering (DLS) for Particle Size and Solution Behavior
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. If this compound were used in the formation of micelles, vesicles, or to functionalize nanoparticles, DLS would be a key method to measure their hydrodynamic diameter and size distribution (polydispersity index, PDI). No DLS data for systems specifically involving this compound are currently available.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly
Small-Angle X-ray Scattering (SAXS) is a technique used to study nanoscale density differences in a sample. It provides information on the size, shape, and arrangement of nanoparticles, polymers, and other macromolecular systems. For self-assembled structures involving this compound, SAXS could reveal details about the shape and size of micelles or the ordering in liquid crystalline phases. There is no available SAXS research focused on this specific compound.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It provides a structural fingerprint by which molecules can be identified. A Raman spectrum of this compound would be expected to show characteristic peaks corresponding to its various functional groups, such as C-H stretching and bending, C=O stretching of the ester group, and the C-Br stretching vibration. Specific Raman spectral data for this compound is not found in the reviewed literature.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Analysis
Mass spectrometry is an indispensable analytical tool in the structural elucidation and purity assessment of synthesized compounds like this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint, confirming the compound's molecular mass and offering insights into its structural integrity.
Molecular Mass Confirmation
The molecular mass of this compound (C19H37BrO2) is 377.40 g/mol . In mass spectrometry, particularly with electron ionization (EI), the compound undergoes ionization to produce a molecular ion (M+). Due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio, the molecular ion peak appears as a characteristic doublet (M+ and M+2) with a two-mass-unit difference and similar intensities. This isotopic signature is a key confirmation of the presence of a single bromine atom in the molecule.
The electron ionization mass spectrum of this compound, as documented in the NIST WebBook, displays peaks that confirm its molecular weight and structure. nist.gov The molecular ion region would show peaks around m/z 376 and 378, corresponding to the ions containing 79Br and 81Br, respectively.
Fragmentation Pattern Analysis
The fragmentation of this compound in an EI source provides valuable structural information. The energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk The analysis of these fragments helps to piece together the original structure. For long-chain esters, fragmentation commonly occurs at the ester functional group. nih.govnih.govjove.com
Key fragmentation pathways for this compound include:
Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A significant fragmentation is the loss of the hexadecyloxy radical (•O-C16H33), leading to the formation of the 2-bromopropionyl cation. This would result in a pair of peaks at m/z 135 and 137, corresponding to the [CH3CHBrCO]+ fragment with the 79Br and 81Br isotopes.
McLafferty Rearrangement: While more common in esters with shorter alcohol chains, a McLafferty-type rearrangement is possible, involving the transfer of a gamma-hydrogen from the hexadecyl chain to the ester carbonyl oxygen, followed by cleavage.
Cleavage of the Hexadecyl Chain: The long alkyl chain can undergo fragmentation, typically resulting in a series of cluster ions separated by 14 mass units, corresponding to the loss of successive CH2 groups.
Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 297 ([M-Br]+).
The following interactive table summarizes some of the expected and significant peaks in the electron ionization mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Probable Ionic Species | Fragmentation Pathway |
| 378/376 | [C19H37BrO2]+• | Molecular Ion (M+•) with 81Br/79Br |
| 297 | [C19H37O2]+ | Loss of •Br from the molecular ion |
| 225 | [C16H33]+ | Hexadecyl cation |
| 137/135 | [C3H4BrO]+ | Alpha-cleavage, loss of •OC16H33 |
Note: The relative intensities of these peaks can vary depending on the specific conditions of the mass spectrometer.
Purity Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the purity analysis of volatile compounds like this compound. smithers.com In this method, the sample is first passed through a gas chromatograph, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net Each separated component then enters the mass spectrometer for identification.
This technique is highly effective for identifying and quantifying impurities. smithers.com For instance, potential impurities in a sample of this compound could include unreacted starting materials such as hexadecanol (B772) and 2-bromopropionyl bromide, or byproducts from the synthesis. The GC would separate these compounds, and the mass spectrometer would provide a distinct mass spectrum for each, allowing for their unambiguous identification. The area of each peak in the gas chromatogram is proportional to the concentration of the corresponding component, enabling the quantification of impurities and thus the determination of the purity of the this compound sample. sigmaaldrich.com
Computational Chemistry and Theoretical Investigations of Hexadecyl 2 Bromopropanoate and Its Reactions
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about molecular properties, energies, and reaction pathways.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost. osti.gov DFT methods calculate the electronic energy of a system based on its electron density rather than a complex wavefunction. This approach is particularly effective for elucidating reaction mechanisms and predicting molecular properties.
DFT is also used to calculate key molecular properties that govern reactivity. Conceptual DFT provides a framework to define and compute reactivity indices. mdpi.comsemanticscholar.org These indices, such as the electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), can predict how the molecule will interact with other reagents. mdpi.com For Hexadecyl 2-bromopropanoate (B1255678), the electron-withdrawing nature of the bromine atom and the ester group makes the α-carbon an electrophilic site, a feature that can be quantified using DFT calculations.
Table 1: Illustrative DFT-Calculated Properties for a Model Reaction This table presents hypothetical data for a generic nucleophilic substitution on Hexadecyl 2-bromopropanoate to illustrate typical DFT outputs.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|---|
| Reactants (C₁₆H₃₃O₂C₃H₄Br + Nu⁻) | B3LYP/6-31G(d) | 0.00 | C-Br bond length: ~1.95 Å |
| Transition State ([Nu---C---Br]⁻) | B3LYP/6-31G(d) | +15.5 | Nu-C: ~2.20 Å; C-Br: ~2.35 Å |
| Products (C₁₆H₃₃O₂C₃H₄Nu + Br⁻) | B3LYP/6-31G(d) | -25.0 | C-Nu bond length: ~1.45 Å |
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu While generally less accurate than DFT for reaction energies because it neglects electron correlation, the HF method is computationally less demanding and provides a valuable qualitative picture of the electronic structure. fsu.eduscilit.com It serves as an excellent starting point for more sophisticated calculations. gatech.edu
The primary output of an HF calculation is a set of molecular orbitals (MOs) and their corresponding energies. scirp.org These MOs are typically constructed as a Linear Combination of Atomic Orbitals (LCAO-MO). fsu.edu For this compound, analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into its reactivity.
HOMO: The energy and location of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile). In this molecule, the HOMO would likely have significant contributions from the lone pairs on the oxygen and bromine atoms.
LUMO: The energy and location of the LUMO indicate the molecule's ability to act as an electron acceptor (electrophile). For this compound, the LUMO is expected to be localized along the C-Br bond, specifically the σ* antibonding orbital. A low-lying LUMO energy signifies that the molecule is susceptible to nucleophilic attack at the α-carbon, leading to the cleavage of the C-Br bond.
HF calculations thus provide a fundamental, orbital-based rationale for the chemical behavior observed and modeled more accurately by higher-level theories like DFT. unifap.br
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically (forming two radicals). wikipedia.org It is a direct measure of bond strength and a key indicator of a molecule's thermal stability and potential radical reaction pathways. BDEs can be calculated with high accuracy using quantum chemical methods.
For this compound, the most significant bonds in terms of reactivity are the C-Br bond and the C-H bond at the α-carbon.
C-Br Bond: The α-bromo ester functionality features a relatively weak C-Br bond. Its BDE is lowered by the ability of the adjacent carbonyl group to stabilize the resulting α-ester radical through resonance.
α-C-H Bond: The BDE of the C-H bond on the carbon bearing the bromine is also influenced by the substituents. The stability of the radical formed upon its cleavage determines its strength.
Computational methods can predict these BDEs, helping to anticipate whether the molecule is more likely to undergo reactions involving C-Br cleavage or H-abstraction under radical conditions. The stability of a radical is influenced by factors such as hyperconjugation and resonance; more stable radicals correspond to lower BDEs for the parent C-H or C-X bond. masterorganicchemistry.com
Table 2: Typical Calculated Bond Dissociation Energies (BDEs) for Relevant Bond Types Values are representative estimates based on similar chemical environments and illustrate expected trends.
| Bond in this compound | Bond Type | Estimated BDE (kcal/mol) | Comment |
|---|---|---|---|
| CH(Br)-Br | Secondary C-Br | ~55 - 65 | Relatively weak; a primary site for substitution or radical cleavage. |
| C(O)-CH(Br) | α-C-H | ~90 - 95 | Weakened by adjacent Br and C=O groups, which stabilize the resulting radical. |
| CH₂-H (in hexadecyl chain) | Secondary C-H | ~98 - 100 | Standard BDE for a C-H bond in an alkane chain. |
| CH₃-H (in hexadecyl chain) | Primary C-H | ~104 - 106 | Stronger than secondary C-H bonds. |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. For a molecule like this compound, these methods can offer insights into the energetic profiles and structural transformations that govern its chemical reactivity.
Elimination reactions of alkyl halides, such as this compound, are fundamental organic transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the transition states of these reactions. pku.edu.cnsciepub.com The bimolecular elimination (E2) mechanism is a common pathway for such compounds. iitk.ac.inmsu.edu
The E2 reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the bromine atom, simultaneously with the departure of the bromide leaving group and the formation of a double bond. lumenlearning.com Computational studies on analogous systems, like 2-bromopropane (B125204), have been used to model this process. sciepub.comresearchgate.netsciepub.com
A key feature of the E2 transition state is the anti-periplanar arrangement of the abstracted proton and the leaving group, which allows for optimal orbital overlap in the formation of the new π-bond. ksu.edu.sa Computational modeling can precisely calculate the geometry of this transition state, including bond lengths and angles of the partially formed and partially broken bonds.
For this compound, theoretical calculations would involve modeling the interaction with a base (e.g., hydroxide (B78521) or alkoxide) and locating the transition state structure on the potential energy surface. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics.
Table 1: Calculated Activation Energies for E2 Elimination of Model Bromoalkanes
| Compound | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| 2-Bromopropane | DFT (B3LYP) | 6-31G | CPCM (Ethanol) | 21.5 |
| 2-Bromobutane (B33332) | DFT (B3LYP) | 6-311+G** | SMD (Methanol) | 20.8 |
| Hypothetical this compound | DFT (B3LYP) | 6-31G | CPCM (Ethanol) | Estimated 21-23 |
| Note: Data for 2-bromopropane and 2-bromobutane are representative values from computational studies. The value for this compound is an educated estimate based on similar structures, as specific literature is unavailable. |
While this compound is not a standard monomer for polymerization, its structural features are relevant to initiation processes in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide initiator is activated by a transition metal catalyst (e.g., a copper complex) to generate a radical that can then initiate polymerization.
Computational chemistry can be employed to investigate the catalytic cycle of such processes. researchgate.net This involves modeling the key steps:
Activation: The interaction of the initiator (this compound) with the catalyst, leading to the homolytic cleavage of the carbon-bromine bond and the formation of a radical species and the oxidized catalyst.
Propagation: The addition of the generated radical to a monomer.
Deactivation: The reaction of the propagating radical with the oxidized catalyst to reform the dormant species and the reduced catalyst.
DFT calculations can be used to determine the energies of intermediates and transition states throughout this cycle, providing insights into the reaction kinetics and the equilibrium between the active and dormant species, which is crucial for controlling the polymerization.
Prediction of Chemical Properties and Behavior
Computational methods are not only used to study reaction mechanisms but also to predict the inherent chemical properties and reactivity of molecules.
The reactivity of the bromopropanoate moiety in this compound is governed by its electronic and steric properties. Computational chemistry allows for the detailed analysis of these properties. researchgate.net For instance, the distribution of electron density can be calculated to identify electrophilic and nucleophilic sites within the molecule.
The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine and the adjacent carbonyl group. The hydrogens on the β-carbon are acidic and susceptible to abstraction by a base. Computational models can quantify these effects, for example, by calculating partial atomic charges or mapping the electrostatic potential.
Structure-activity relationship studies, often aided by computational analysis, can provide a deeper understanding of how modifications to the chemical structure influence reactivity. dntb.gov.uarsc.org For the bromopropanoate moiety, factors such as the nature of the ester group (in this case, the long hexadecyl chain) can have subtle electronic and steric effects on the reactivity of the C-Br bond.
In many organic reactions, multiple products can be formed. Computational chemistry can be a valuable tool for predicting the selectivity of these reactions. rsc.orgwhiterose.ac.ukresearchgate.net For the elimination reaction of this compound, if there were different types of β-hydrogens, computational methods could predict which one would be preferentially abstracted, leading to the major alkene product (regioselectivity), in accordance with Zaitsev's or Hofmann's rule depending on the steric bulk of the base and substrate. ksu.edu.sa
Furthermore, in reactions involving chiral centers, computational modeling can predict the stereoselectivity, i.e., which stereoisomer is preferentially formed. For E2 reactions, the requirement for an anti-periplanar arrangement of the leaving group and the abstracted proton often dictates the stereochemical outcome. ksu.edu.sa Computational analysis of the transition state energies for the formation of different stereoisomers can predict the product distribution.
Computational Design of Novel Compounds and Catalysts
Computational chemistry is increasingly used not just to understand existing chemical systems but also to design new molecules and catalysts with desired properties. pnnl.govnih.govrsc.orgnih.govpnnl.gov
For reactions involving this compound, such as its potential use as a polymerization initiator, computational methods can be used to design more efficient catalysts. This could involve screening a library of potential catalyst structures in silico to identify candidates with lower activation energies for the initiation step or with improved control over the polymerization process. The design process often involves building a quantitative structure-activity relationship (QSAR) model, where the performance of the catalyst is correlated with its structural or electronic properties. dntb.gov.ua
Similarly, computational design could be applied to create novel derivatives of this compound with tailored reactivity. For example, by introducing different substituents on the propanoate backbone, it might be possible to fine-tune the strength of the C-Br bond or the acidity of the β-hydrogens, thereby controlling the rate and selectivity of its reactions.
"Cluster-of-Functional-Groups" Approach for Analyzing Interactions
The "Cluster-of-Functional-Groups" approach is a computational method used to study the intermolecular interactions of complex organic molecules by breaking them down into their constituent functional groups. copernicus.orgcopernicus.org This strategy simplifies the analysis by focusing on the interactions between these smaller, representative chemical entities. copernicus.org For a molecule such as this compound, the key functional groups are the ester group (-COO-), the bromine atom (-Br), and the long alkyl chain (C16H33-).
This approach allows for a systematic investigation of how these functional groups interact with other molecules or surfaces. For instance, quantum chemical calculations can be employed to determine the binding free energies between the ester or bromo functional groups of this compound and other chemical species. copernicus.org Understanding these interactions is crucial for predicting the compound's behavior in different chemical environments and its potential role in molecular self-assembly or as a component in larger systems.
The methodology involves studying all possible combinations of interactions between the functional groups of interest. copernicus.org For this compound, this would involve computational modeling of the interactions of its ester and bromo groups with various other functional groups, such as hydroxyl, carboxyl, or amino groups, which might be present in a given system. The results of these calculations can reveal the most favorable interactions and provide a detailed picture of the non-covalent forces at play, such as hydrogen bonding and van der Waals forces.
To illustrate the type of data generated from such an approach, the following hypothetical interaction energy table for the functional groups of this compound with common solvent functional groups is presented.
| Interacting Functional Groups | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |
| Ester (C=O)···H-O (Alcohol) | Hydrogen Bond | -25.3 |
| Br···H-O (Alcohol) | Halogen Bond | -15.8 |
| Alkyl Chain···Alkyl Chain (Solvent) | Van der Waals | -5.2 per CH2 unit |
| Ester (O)···H-N (Amine) | Hydrogen Bond | -22.1 |
| Br···N (Amine) | Halogen Bond | -18.4 |
Note: The data in this table is illustrative and represents the type of information that would be obtained from computational analysis using a "Cluster-of-Functional-Groups" approach.
Rational Design of Polymeric Materials with Desired Properties
The rational design of polymeric materials involves a computationally driven approach to create polymers with specific, predefined properties. uconn.edu This strategy moves away from traditional trial-and-error methods towards a more predictive and efficient process. uconn.edu this compound can be considered as a potential functional monomer or an initiator in polymerization reactions, and computational chemistry can be instrumental in predicting the properties of the resulting polymers.
This design process often involves several stages, starting with the computational screening of potential monomers and their combinations. uconn.edu For instance, if this compound were to be used as a monomer, quantum mechanical calculations could predict its reactivity and the properties of the resulting polymer chains. uconn.edu These calculations can provide insights into the polymer's electronic structure, thermal stability, and mechanical properties.
Furthermore, computational simulations can be used to predict the three-dimensional structure and morphology of the polymer. uconn.edu This is crucial as the macroscopic properties of a polymer are highly dependent on its chain conformation and packing. By understanding how the long hexadecyl chain and the bromo-ester group of the monomer unit influence the polymer's structure, researchers can tailor the material for specific applications, such as in drug delivery systems or advanced coatings. nih.gov The versatility of polymeric nanoparticles, for example, makes them excellent candidates for carrying therapeutics. nih.gov The rational design of these materials can optimize their function for targeted delivery and sustained release. nih.gov
A hypothetical data table illustrating the predicted properties of polymers derived from this compound in a rational design workflow is shown below.
| Polymer Architecture | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Tensile Strength (MPa) | Predicted Dielectric Constant |
| Linear Homopolymer | 45 | 30 | 3.5 |
| Cross-linked with Divinylbenzene | 65 | 55 | 3.2 |
| Copolymer with Methyl Acrylate (B77674) | 30 | 25 | 4.1 |
| Star-shaped Polymer | 50 | 40 | 3.8 |
Note: The data presented in this table is for illustrative purposes to demonstrate the predictive capabilities of computational methods in the rational design of polymers.
Conclusion and Future Research Outlook
Summary of Hexadecyl 2-Bromopropanoate's Research Significance
Hexadecyl 2-bromopropanoate (B1255678) is a significant compound primarily utilized as an initiator in the field of polymer chemistry, particularly in controlled radical polymerization (CRP) techniques. Its importance stems from its molecular structure, which combines a reactive 2-bromopropanoate group capable of initiating polymerization with a long C16 hexadecyl alkyl chain. This dual functionality allows for the synthesis of well-defined polymers with long pendant alkyl side chains.
The use of initiators like this compound is crucial for techniques such as Atom Transfer Radical Polymerization (ATRP), a powerful method for creating polymers with controlled molecular weights, low polydispersity, and specific architectures. acs.orgadvancedsciencenews.comresearchgate.net Polymers synthesized using this initiator, such as poly(hexadecyl acrylate), are valuable functional materials. koreascience.kr The long alkyl side chains imparted by the hexadecyl group can introduce desirable properties to the resulting polymer, such as hydrophobicity and the ability to act as shape-stabilized phase change materials for thermal energy storage. mdpi.com The ability to precisely control the synthesis of such functional polymers underscores the research significance of this compound as a key building block in advanced materials science.
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 63966-83-6 | chemeo.comnist.gov |
| Molecular Formula | C19H37BrO2 | chemeo.com |
| Molecular Weight | 377.40 g/mol | chemeo.com |
| Common Synonyms | 2-Bromopropionic acid, hexadecyl ester | chemeo.comnist.gov |
| logPoct/wat (Octanol/Water Partition Coefficient) | 6.794 | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 73.09 kJ/mol | chemeo.com |
| Critical Pressure (Pc) | 1173.63 kPa | chemeo.com |
Emerging Trends in Controlled Polymerization and Materials Science
The field of controlled polymerization, where this compound is applied, is continuously evolving. mdpi.com Major techniques like ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have revolutionized polymer synthesis by enabling precise control over the final product. researchgate.netacs.orgresearchgate.net Current research is pushing these boundaries further, with several key trends emerging.
One significant trend is the development of "green" polymerization methods. nih.gov This involves reducing the amount of catalyst needed (e.g., in ATRP), using more environmentally benign solvents like water, and employing monomers derived from renewable resources. acs.orgnih.gov Another major area of innovation is the use of external stimuli, such as light or electrical currents, to control polymerization reactions, offering greater precision and the ability to switch polymerization "on" and "off" at will. acs.orgresearchgate.net
In materials science, there is a growing demand for "smart" or stimuli-responsive materials that can change their properties in response to environmental cues like temperature, pH, or light. mdpi.commdpi.com Controlled polymerization is a critical tool for creating these advanced materials. klinger-lab.de The ability to synthesize complex polymer architectures, such as block copolymers and molecular brushes, allows for the design of materials with dynamic and tunable functionalities for a wide range of applications. mdpi.comunc.edu
Table 2: Overview of Key Controlled Radical Polymerization (CRP) Techniques
This interactive table compares prominent CRP methods.
| Technique | Abbreviation | Key Features |
| Atom Transfer Radical Polymerization | ATRP | Uses a transition metal catalyst (often copper-based) to reversibly activate and deactivate polymer chains, allowing for controlled growth. acs.orgresearchgate.net |
| Reversible Addition-Fragmentation Chain Transfer | RAFT | Employs thiocarbonylthio compounds as chain transfer agents to mediate polymerization, offering versatility with a wide range of monomers. acs.orgunc.edumonash.edu |
| Nitroxide-Mediated Polymerization | NMP | Utilizes stable nitroxide radicals to reversibly cap the growing polymer chains, controlling the polymerization process. researchgate.netmdpi.com |
Potential for New Synthetic Methodologies and Chemical Transformations
While this compound is an effective initiator, future research could explore novel and more efficient synthetic pathways for its production and for related functional initiators. Advances in synthetic chemistry are continually providing new tools for creating complex molecules. frontiersin.org This includes developing catalytic systems that are more efficient, sustainable, and capable of producing highly pure products with minimal waste.
Beyond its role as an initiator, the structure of this compound and the polymers derived from it offer significant potential for further chemical transformations. The ester linkage could be susceptible to cleavage, allowing for the potential removal of the long alkyl chain if desired, or the entire polymer backbone could be designed to be degradable. nih.gov
Furthermore, the bromine atom at the end of the polymer chains initiated by this compound serves as a reactive handle for post-polymerization modification. monash.edu This allows for the attachment of other functional molecules, such as biomolecules or fluorescent tags, through "click chemistry" or other efficient ligation reactions. monash.edursc.org This approach opens up possibilities for creating highly complex and multifunctional materials where different properties can be precisely installed at specific locations within the polymer architecture. klinger-lab.de
Interdisciplinary Research Opportunities for Enhanced Applications
The study and application of compounds like this compound exist at the intersection of multiple scientific disciplines, creating fertile ground for interdisciplinary research. google.comuni-muenster.de The collaboration between polymer chemists, materials scientists, engineers, and biologists is essential for translating fundamental research into practical applications.
One of the most promising areas is the interface between polymer science and nanotechnology. fhnw.chpolyacs.net Polymers synthesized using controlled methods can be used to functionalize nanoparticles, creating hybrid materials with synergistic properties. uni-muenster.de These materials could find use in advanced composites, coatings, and electronics. polyacs.net For example, polymers can be grafted onto surfaces to create tailored properties like hydrophobicity or biocompatibility. monash.edu
In the biomedical field, precisely engineered polymers are being explored for applications such as drug delivery systems and tissue engineering. mdpi.commdpi.com The ability to create polymers with specific functionalities and architectures is critical for designing systems that can release drugs in a controlled manner or provide scaffolds that support cell growth. mdpi.com The fusion of polymer chemistry with biology and medicine will continue to drive innovation, with compounds like this compound serving as foundational tools for creating the next generation of advanced functional materials. uni-muenster.de
Q & A
Basic: Synthesis and Characterization
Q: What are the established methods for synthesizing and characterizing Hexadecyl 2-bromopropanoate with high purity? A: Synthesis typically involves esterification of 2-bromopropanoic acid with hexadecanol using acid catalysts (e.g., concentrated sulfuric acid) under reflux. Purification is achieved via column chromatography or recrystallization. Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm ester (C=O) and bromo (C-Br) functional groups, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, and thermal gravimetric analysis (TGA) to assess thermal stability. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity (>95%) .
Basic: Cytotoxicity Assessment
Q: How should researchers evaluate the cytotoxicity of this compound in in vitro models? A: Use the CCK-8 assay on Vero cells or other relevant cell lines (e.g., Calu-3 for mucosal models). Test a concentration range (e.g., 0.0125–0.1 mg/mL) over 24–48 hours, with triplicate wells and untreated controls. Cytotoxicity thresholds are defined by ≥80% cell viability. Parallel experiments with lactate dehydrogenase (LDH) release assays can validate membrane integrity .
Advanced: Reaction Optimization
Q: What strategies optimize the yield of this compound in esterification reactions? A: Systematically vary reaction parameters: catalyst concentration (0.5–2% H₂SO₄), temperature (60–80°C), and molar ratios (1:1 to 1:1.5 acid:alcohol). Monitor progress via thin-layer chromatography (TLC). Design of Experiments (DOE) methodologies, such as response surface modeling, identify optimal conditions. Anhydrous solvents (e.g., toluene) and inert atmospheres minimize side reactions .
Advanced: Addressing Data Contradictions
Q: How can researchers resolve discrepancies in reported biological activity or toxicity data across studies? A: Cross-validate experimental conditions: cell type (primary vs. immortalized), solvent (DMSO vs. ethanol), and exposure duration. Apply the U.S. EPA’s data reliability hierarchy, prioritizing studies compliant with OECD guidelines. Use weight-of-evidence approaches to reconcile conflicting results, emphasizing replication in independent labs .
Basic: Analytical Validation
Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: FTIR (1700–1750 cm⁻¹ for ester C=O; 500–600 cm⁻¹ for C-Br), ¹H NMR (δ 4.1–4.3 ppm for ester CH₂; δ 1.6–1.8 ppm for bromopropionate CH), and ¹³C NMR (δ 170–175 ppm for carbonyl). Elemental analysis (C, H, Br) confirms stoichiometry. GC-MS detects impurities (e.g., unreacted starting materials) .
Advanced: Mechanistic Studies
Q: How can researchers investigate the antiviral mechanism of this compound? A: Combine transmission electron microscopy (TEM) to observe viral envelope disruption, quantitative PCR (qPCR) to measure viral RNA/DNA load reduction, and molecular docking to predict interactions with viral proteins (e.g., spike proteins). Differentiate specific antiviral effects from cytotoxicity using time-of-addition assays and parallel cytotoxicity controls .
Basic: Stability Profiling
Q: What protocols assess the hydrolytic stability of this compound under physiological conditions? A: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. Compare with accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf-life. Hydrolysis products (e.g., 2-bromopropanoic acid) are quantified to identify degradation pathways .
Advanced: Cross-Model Validation
Q: How should researchers validate findings from cell-based assays in more complex models? A: Transition to 3D cell cultures (e.g., spheroids) or ex vivo mucosal tissue models to mimic physiological barriers. For in vivo relevance, use zebrafish embryos or rodent models to evaluate systemic toxicity and pharmacokinetics. Ensure dose extrapolation accounts for metabolic differences between models .
Basic: Solubility and Formulation
Q: What methods determine the solubility and formulation compatibility of this compound? A: Use shake-flask methods with solvents (water, ethanol, DMSO) at 25°C. For formulations, test compatibility with surfactants (e.g., polysorbate 80) via dynamic light scattering (DLS) to assess aggregation. Stability-indicating assays (e.g., HPLC under stress conditions) ensure formulation integrity .
Advanced: Structure-Activity Relationships (SAR)
Q: How can SAR studies improve the efficacy of this compound derivatives? A: Synthesize analogs with varied alkyl chain lengths (C12–C18) or bromine substitution positions. Test antiviral activity using plaque reduction assays and cytotoxicity in parallel. Computational QSAR models predict bioactivity cliffs. Prioritize derivatives with >10-fold selectivity indices (IC₅₀/CC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
